methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with the molecular formula C7H10N2O2. It belongs to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological activities
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed in the body.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other substances could potentially affect its action. Its stability under room temperature conditions suggests that it may be relatively stable under a range of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the reaction of 1,3-diketones with hydrazine derivatives. One common method includes the condensation of dimethylacetylene dicarboxylate with phenyl hydrazine in a mixture of toluene and dichloromethane as solvents . The reaction is usually carried out under reflux conditions for a few hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like Chromium (VI) oxide to form carbonyl compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Condensation: It can react with malonic esters to form cross-conjugated monomeric betaines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium (VI) oxide for oxidation reactions.
Nucleophiles: Various nucleophiles for substitution reactions.
Catalysts: Nano-ZnO and other catalysts for regioselective synthesis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic systems.
Medicinal Chemistry: Pyrazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: The compound can be used in the preparation of ligands for metal complexes, which have applications in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
3,5-Dimethyl-1H-pyrazole: Known for its use in oxidation reactions and as a reagent in organic synthesis.
1-Phenyl-3-methyl-1H-pyrazole-5-ol: Used in the synthesis of various heterocyclic compounds.
Uniqueness
Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is unique due to its specific ester functional group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
methyl 1,5-dimethylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-6(7(10)11-3)8-9(5)2/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBRRDCECRRRGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373082 | |
Record name | methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10250-61-0 | |
Record name | methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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